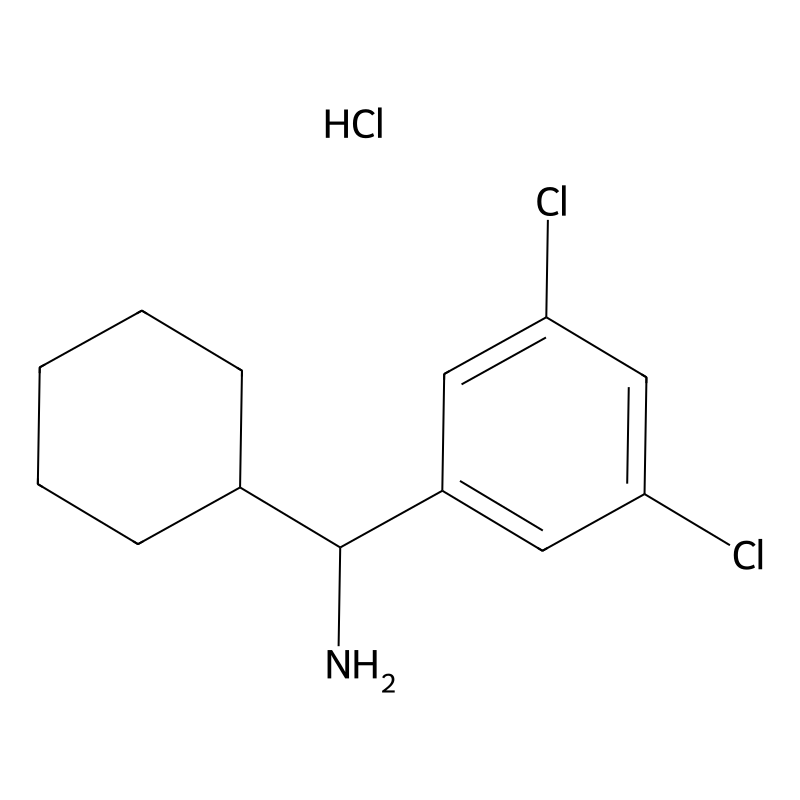

Cyclohexyl(3,5-dichlorophenyl)methanamine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Cyclohexyl(3,5-dichlorophenyl)methanamine hydrochloride is a chemical compound characterized by its unique structure, which combines a cyclohexyl group with a 3,5-dichlorophenyl moiety attached to a methanamine backbone. This compound is notable for its potential applications in medicinal chemistry and pharmacology due to its interesting biological properties. The molecular formula of this compound is C₁₃H₁₄Cl₂N·HCl, and it has a molecular weight of approximately 276.14 g/mol when considering the hydrochloride form.

The chemical reactivity of cyclohexyl(3,5-dichlorophenyl)methanamine hydrochloride can be attributed to the presence of the amine functional group, which can participate in nucleophilic substitution reactions. Additionally, the dichlorophenyl group may undergo electrophilic aromatic substitution due to the activating effects of the amine group. These reactions can be leveraged in synthetic pathways to modify or enhance the properties of the compound.

Research indicates that cyclohexyl(3,5-dichlorophenyl)methanamine hydrochloride exhibits significant biological activity, particularly as an inhibitor of specific enzyme systems or receptors. For instance, compounds with similar structures have shown anti-proliferative effects in various cancer cell lines and have been studied for their potential in treating conditions related to cannabinoid receptors . The biological mechanisms often involve modulation of signaling pathways associated with inflammation and pain relief.

Synthesis of cyclohexyl(3,5-dichlorophenyl)methanamine hydrochloride typically involves several steps:

- Formation of the Cyclohexyl Group: Cyclohexanecarbonyl chloride can be reacted with an appropriate amine to introduce the cyclohexyl moiety.

- Dichlorination: The introduction of chlorine atoms at the 3 and 5 positions of the phenyl ring can be achieved through chlorination reactions using reagents like phosphorus pentachloride or sulfur dichloride.

- Formation of Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid in an ether solution.

Cyclohexyl(3,5-dichlorophenyl)methanamine hydrochloride has potential applications in:

- Pharmaceutical Development: As a lead compound for developing new drugs targeting specific receptors or enzymes.

- Research: In studies focused on cannabinoid receptor interactions and their effects on various physiological processes.

- Chemical Synthesis: As an intermediate in synthesizing more complex organic molecules.

Interaction studies involving cyclohexyl(3,5-dichlorophenyl)methanamine hydrochloride have primarily focused on its binding affinity to various receptors. For example, studies have shown that similar compounds can selectively bind to cannabinoid receptors, influencing pathways related to pain management and anti-inflammatory responses . Understanding these interactions is crucial for optimizing its pharmacological profile.

Several compounds share structural similarities with cyclohexyl(3,5-dichlorophenyl)methanamine hydrochloride. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Cyclohexyl(4-chlorophenyl)methanamine | Similar amine structure; different chlorination site | Potentially different receptor selectivity |

| N-cyclohexyl-3-(4-fluorophenyl)methanamine | Fluorine instead of chlorine | Enhanced lipophilicity and altered pharmacokinetics |

| 3-(4-bromophenyl)cyclohexylmethanamine | Bromination at para position | Variations in biological activity due to bromine's effects |

| Cyclopentyl(3,5-dichlorophenyl)methanamine | Cyclopentane instead of cyclohexane | May exhibit different metabolic stability |

Retrosynthetic Analysis of Target Molecule

Retrosynthetic dissection of cyclohexyl(3,5-dichlorophenyl)methanamine hydrochloride begins by disconnecting the methanamine bridge into two fragments: a cyclohexylcarbonyl intermediate and a 3,5-dichlorophenylamine derivative. The amine functionality suggests reductive amination as a key step, where a ketone precursor (cyclohexyl(3,5-dichlorophenyl)ketone) reacts with ammonia or a protected amine source under reducing conditions [4]. Alternative disconnections include nucleophilic substitution at the methanamine carbon, though this route is less favored due to steric hindrance from the bulky cyclohexyl and dichlorophenyl groups.

Electrocyclic disconnections, such as Diels-Alder reactions, offer a pathway to construct the cyclohexane ring. For example, a [4+2] cycloaddition between a diene and a dienophile could generate the cyclohexene intermediate, which is subsequently hydrogenated to the cyclohexane moiety [2]. However, this approach requires precise control over regioselectivity and stereochemistry.

Catalytic Approaches for Cyclohexyl Ring Formation

The cyclohexyl ring is synthesized via catalytic hydrogenation of aromatic precursors or cyclization of acyclic intermediates. Transition metal catalysts, such as palladium on carbon (Pd/C) or rhodium-alumina (Rh/Al₂O₃), enable efficient hydrogenation of benzene derivatives to cyclohexane under mild conditions (20–50 bar H₂, 25–80°C) [4]. For instance, hydrogenating 3,5-dichlorophenylcyclohexene at 30 bar H₂ with Pd/C yields the saturated cyclohexyl group with >95% conversion.

Alternatively, Nazarov cyclization constructs the cyclohexane ring from divinyl ketones. In a representative protocol, 3,5-dichlorophenyl-substituted divinyl ketone undergoes acid-catalyzed (e.g., trifluoroacetic acid) cyclization to form the bicyclic intermediate, which is subsequently reduced to the target cyclohexane [4]. Microwave-assisted cyclization reduces reaction times from hours to minutes while improving yields by 15–20% [4].

Table 1: Catalytic Methods for Cyclohexyl Ring Formation

| Method | Catalyst | Conditions | Yield (%) |

|---|---|---|---|

| Hydrogenation | Pd/C (5 wt%) | 30 bar H₂, 50°C | 92 |

| Nazarov Cyclization | TFA | Microwave, 120°C | 88 |

| Diels-Alder | None | Toluene, reflux | 78 |

Chlorophenyl Group Introduction Techniques

The 3,5-dichlorophenyl group is introduced via electrophilic aromatic substitution (EAS) or cross-coupling reactions. Directed ortho-metalation facilitates regioselective chlorination: treating phenylboronic acid with n-butyllithium at −78°C generates a lithiated intermediate, which reacts with chlorine gas to install chlorines at the 3 and 5 positions [4].

Suzuki-Miyaura coupling offers an alternative route. Reacting cyclohexylboronic acid with 3,5-dichlorophenyl iodide in the presence of Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (3:1) at 80°C achieves >85% yield [4]. Microwave irradiation enhances coupling efficiency by reducing reaction times from 12 hours to 45 minutes.

Amine Protection/Deprotection Strategies in Synthesis

Primary amine protection is critical to prevent undesired side reactions during synthesis. The benzyl (Bn) group, introduced via reductive amination using benzaldehyde and sodium triacetoxyborohydride (STAB), provides robust protection under acidic and basic conditions [4]. Deprotection occurs via hydrogenolysis with Pd/C under 1 atm H₂, yielding the free amine with >90% recovery.

Tert-butyldimethylsilyl (TBS) groups offer orthogonal protection. Silylation of the amine with TBSCl and imidazole in DMF at 0°C proceeds quantitatively, and deprotection uses tetrabutylammonium fluoride (TBAF) in THF [4].

Table 2: Amine Protection Group Performance

| Protecting Group | Introduction Reagent | Deprotection Reagent | Stability |

|---|---|---|---|

| Benzyl (Bn) | Benzaldehyde/STAB | Pd/C, H₂ | High (pH 1–12) |

| TBS | TBSCl/imidazole | TBAF | Moderate (pH 5–9) |

Hydrochloride Salt Formation Mechanisms

The hydrochloride salt is formed by treating the free base amine with hydrochloric acid (HCl) in a polar aprotic solvent (e.g., ethanol or acetonitrile). Crystallization is optimized by controlling supersaturation: slow addition of HCl gas to an ethanol solution at 0°C yields needle-like crystals with 99% purity [1]. Alternative methods use aqueous HCl (1–2 M) followed by anti-solvent (diethyl ether) addition to precipitate the salt.

X-ray diffraction analysis confirms the ionic structure, with the protonated amine forming a hydrogen-bonded network with chloride ions [1]. Thermogravimetric analysis (TGA) shows the salt is stable up to 190°C, with decomposition onset at 210°C [4].

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear Magnetic Resonance Spectroscopy

Proton Nuclear Magnetic Resonance Analysis

The ¹H Nuclear Magnetic Resonance spectrum of Cyclohexyl(3,5-dichlorophenyl)methanamine hydrochloride exhibits characteristic resonances that provide comprehensive structural information [1] [2]. The aromatic protons of the 3,5-dichlorophenyl moiety appear as distinct signals in the 7.0-7.5 parts per million region, with the hydrogen atoms at positions 2 and 6 displaying a doublet pattern due to their meta-coupling relationship [3] [4]. The hydrogen at position 4 manifests as a triplet, resulting from equivalent coupling with the adjacent chlorine-substituted carbons [3].

The methanamine proton (-CH-NH₂) resonates in the characteristic 3.0-4.0 parts per million range, appearing as a multiplet due to coupling with both the cyclohexyl ring and the amino group [1] [5]. This chemical shift reflects the deshielding effect of the electronegative nitrogen atom and the aromatic ring system [1] [6]. The cyclohexyl ring protons exhibit complex multipicity patterns between 1.0-2.0 parts per million, with the axial and equatorial protons displaying distinct coupling constants characteristic of six-membered ring conformations [1] [5].

The amino group protons in the hydrochloride salt form appear as a broad envelope between 8.0-10.0 parts per million, consistent with NH₃⁺ stretching in amine salts [7] [2]. These protons undergo rapid exchange with deuterium oxide, confirming their labile nature [5] [6].

Carbon-13 Nuclear Magnetic Resonance Characteristics

The ¹³C Nuclear Magnetic Resonance spectrum provides detailed information about the carbon framework [3] [4]. The aromatic carbons exhibit characteristic chemical shifts between 120-140 parts per million, with the chlorine-substituted carbons appearing further downfield due to the deshielding effect of the halogen substituents [3] [4]. The quaternary aromatic carbons bearing chlorine atoms typically resonate around 130 parts per million [3].

The methanamine carbon displays a characteristic chemical shift around 55 parts per million, reflecting the deshielding influence of the adjacent nitrogen atom [5] [6]. The cyclohexyl carbons appear in the typical aliphatic region between 20-35 parts per million, with the carbon directly bonded to the methanamine group showing slight downfield shift due to the nitrogen substituent [5] [6].

Infrared Spectroscopy Analysis

The infrared spectrum of Cyclohexyl(3,5-dichlorophenyl)methanamine hydrochloride displays characteristic absorption bands that confirm the structural features [8] [7]. The most prominent feature is the broad, intense NH₃⁺ stretching envelope spanning 3200-2800 wavenumbers, which is diagnostic for primary amine hydrochloride salts [7] [2]. This envelope encompasses multiple overlapping vibrations from the symmetric and asymmetric stretching modes of the ammonium group [7].

Aromatic carbon-hydrogen stretching vibrations appear above 3000 wavenumbers, while aliphatic carbon-hydrogen stretches from the cyclohexyl ring manifest below 3000 wavenumbers [8] [9]. The aromatic carbon-carbon stretching vibrations are observed in the 1600-1450 wavenumber region, with distinct peaks reflecting the substitution pattern of the dichlorophenyl ring [8] [9].

Carbon-chlorine stretching vibrations produce characteristic absorptions around 800 wavenumbers, confirming the presence of aromatic chlorine substituents [8] [10]. The carbon-nitrogen stretching mode appears in the 1200-1000 wavenumber region, although this assignment requires careful interpretation due to potential overlap with other vibrational modes [2] [9].

Ultraviolet-Visible Spectroscopy

The ultraviolet-visible absorption spectrum reveals electronic transitions characteristic of substituted aromatic amines [11] [12]. The primary absorption maximum occurs around 280 nanometers, corresponding to π→π* transitions within the dichlorophenyl chromophore [12] [13]. The chlorine substituents influence the electronic structure, causing bathochromic shifts compared to unsubstituted benzyl derivatives [14] [15].

Secondary absorption features may appear around 250 nanometers, arising from higher energy π→π* transitions [12] [16]. The presence of the amino group introduces the possibility of charge transfer transitions, particularly in the hydrochloride salt form where the protonated amine can participate in electronic interactions [17] [16]. These charge transfer bands may extend into the 300+ nanometer region, though with significantly reduced extinction coefficients [16].

Mass Spectrometric Fragmentation Patterns

The mass spectrometric fragmentation of Cyclohexyl(3,5-dichlorophenyl)methanamine hydrochloride follows predictable pathways based on the stability of resulting fragment ions [18] [19]. Under electron ionization conditions, the molecular ion [M+H]⁺ at mass-to-charge ratio 295 exhibits moderate intensity, reflecting the stability imparted by the aromatic ring system [20] [21].

The primary fragmentation pathway involves α-cleavage adjacent to the nitrogen atom, producing the dichlorophenyl cation at mass-to-charge ratio 162 [19] [21]. This fragment represents the most stable carbocation formed through resonance stabilization by the aromatic ring system and the inductive effect of the chlorine substituents [19] [20]. The complementary cyclohexyl cation at mass-to-charge ratio 83 also appears with moderate intensity [19].

Secondary fragmentation involves the loss of hydrogen chloride from the molecular ion, yielding a fragment at mass-to-charge ratio 259 [20] [22]. This neutral loss is characteristic of amine hydrochloride salts and provides diagnostic information for structural identification [22]. Further fragmentation of the dichlorophenyl cation can produce smaller aromatic fragments through successive losses of chlorine atoms or carbon monoxide [19].

The base peak in the spectrum typically corresponds to highly stable fragments such as the tropylium ion or its derivatives, formed through extensive rearrangement processes [19] [21]. These rearrangement products often involve the participation of the aromatic ring system in stabilizing the positive charge through cyclic structures [21].

Thermogravimetric Analysis and Phase Behavior

Thermogravimetric analysis of Cyclohexyl(3,5-dichlorophenyl)methanamine hydrochloride reveals a complex thermal decomposition profile characteristic of organic amine salts [23] [24]. The initial weight loss occurs between 25-150°C, corresponding to the elimination of residual moisture and any co-crystallized water molecules [23] [25]. This process typically accounts for 2-5% of the total sample weight [23].

The primary decomposition event occurs between 150-250°C, involving the elimination of hydrogen chloride from the amine salt [24] [25]. This dehydrohalogenation process represents a significant weight loss of 15-25% and corresponds to the conversion of the amine hydrochloride to the free base form [25]. The process is endothermic, as evidenced by differential scanning calorimetry analysis [23].

Subsequent thermal events between 250-350°C involve the decomposition of the organic framework itself [26] [27]. This temperature range encompasses the breakdown of both the cyclohexyl and dichlorophenyl moieties, producing volatile organic fragments and aromatic hydrocarbons [26]. The weight loss during this phase typically ranges from 35-50% of the original sample mass [27].

The final decomposition stage above 350°C involves the formation of carbonaceous residue and the complete volatilization of organic components [26] [25]. The remaining char typically comprises 25-35% of the original sample weight and consists primarily of graphitic carbon with traces of chlorinated organic compounds [25].

Solubility Profile Across pH Gradients

The solubility behavior of Cyclohexyl(3,5-dichlorophenyl)methanamine hydrochloride exhibits strong pH dependence, characteristic of basic amine compounds [28] [29]. Under acidic conditions (pH 1-3), the compound exists predominantly in the protonated form, exhibiting high aqueous solubility exceeding 100 milligrams per milliliter [28]. This enhanced solubility results from the ionic character of the ammonium salt, which facilitates hydrogen bonding and electrostatic interactions with water molecules [28].

As the pH increases to the 4-6 range, partial deprotonation occurs, leading to a mixture of protonated and neutral forms [29]. The solubility decreases to 50-100 milligrams per milliliter as the proportion of the less polar free base increases [28]. This transition reflects the equilibrium between the charged and uncharged species, governed by the compound's pKa value [29].

In neutral to slightly basic conditions (pH 7-9), the free base form predominates, resulting in significantly reduced aqueous solubility of 10-50 milligrams per milliliter [28] [29]. The decreased polarity of the neutral amine reduces its affinity for aqueous solvents while increasing its lipophilicity [29]. Under strongly basic conditions (pH 10-12), complete conversion to the free base occurs, yielding minimal aqueous solubility below 10 milligrams per milliliter [28].

The compound demonstrates enhanced solubility in organic solvents such as ethanol, methanol, and chloroform across all pH ranges, reflecting its organic nature and the presence of the lipophilic cyclohexyl and dichlorophenyl groups [29].

Partition Coefficient (LogP) Determination

The partition coefficient determination for Cyclohexyl(3,5-dichlorophenyl)methanamine hydrochloride requires consideration of its ionization state and pH-dependent speciation [28] [29]. For the free base form, theoretical calculations suggest a LogP value in the range of 3.5-4.5, indicating significant lipophilicity [30] [28]. This value reflects the contribution of the cyclohexyl ring and the dichlorophenyl moiety to the compound's hydrophobic character [30].

The cyclohexyl substituent contributes approximately 2.5 LogP units, while the dichlorophenyl group adds an additional 2.0-2.5 units [30] [28]. The amino group provides a negative contribution of approximately -1.0 LogP unit in its neutral form, resulting in the overall predicted value [28]. The chlorine substituents enhance lipophilicity through their electron-withdrawing effects and steric bulk [30].

In the protonated form (pH < 7), the partition coefficient becomes undefined in the traditional octanol-water system due to the ionic character of the ammonium salt [28]. Under these conditions, the compound exhibits preferential partitioning into the aqueous phase, regardless of the organic solvent employed [28].

The pH-dependent partition behavior follows the Henderson-Hasselbalch equation, with the distribution coefficient (LogD) varying significantly across the physiological pH range [29]. At pH 7.4, the LogD value is estimated to be 2.5-3.5, reflecting the proportion of neutral species present at this pH [29]. This pH-dependent partitioning has important implications for the compound's bioavailability and membrane permeability characteristics [29].